molecular formula C8H8FNOS B2639402 2-Fluoro-6-methoxybenzene-1-carbothioamide CAS No. 1153059-33-6

2-Fluoro-6-methoxybenzene-1-carbothioamide

Cat. No.: B2639402
CAS No.: 1153059-33-6
M. Wt: 185.22
InChI Key: LFXVBMJNALXXCC-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxybenzene-1-carbothioamide is an organic compound with the molecular formula C8H8FNOS and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a fluorine atom at the 2-position, a methoxy group at the 6-position, and a carbothioamide group attached to the benzene ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methoxybenzene-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the benzene ring .

Scientific Research Applications

2-Fluoro-6-methoxybenzene-1-carbothioamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxybenzene-1-carbothioamide involves interactions with molecular targets and pathways specific to its chemical structure. The fluorine and methoxy groups may influence its reactivity and interactions with biological molecules, while the carbothioamide group may play a role in its binding to specific targets .

Comparison with Similar Compounds

Properties

IUPAC Name

2-fluoro-6-methoxybenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNOS/c1-11-6-4-2-3-5(9)7(6)8(10)12/h2-4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXVBMJNALXXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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